2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylbenzo[f]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FO4S/c20-13-6-8-14(9-7-13)25(22,23)18-11-16-15-4-2-1-3-12(15)5-10-17(16)24-19(18)21/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLXSELPBXIJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with benzo[f]chromen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction conditions and improved yield and purity of the final product. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzo[f]chromen-3-one Derivatives
| Compound Name | Substituents | Key Functional Groups |
|---|---|---|
| 2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one | 4-Fluorophenylsulfonyl | Sulfonyl, Fluorine |
| 2-(2-Methylthiazol-4-yl)-3H-benzo[f]chromen-3-one | 2-Methylthiazole | Thiazole, Methyl |
| 2-(3-Bromobenzoyl)-3H-benzo[f]chromen-3-one | 3-Bromobenzoyl | Benzoyl, Bromine |
| 2-(Pyrazolo[3,4-d]pyridazin-4-yl)-3H-benzo[f]chromen-3-one | Pyrazolo[3,4-d]pyridazine | Pyridazine, Pyrazole |
- Electronic Effects : The 4-fluorophenylsulfonyl group in the target compound exerts stronger electron-withdrawing effects compared to methylthiazole or methoxyphenyl substituents. This enhances charge transfer (ICT) characteristics, as observed in fluorescence studies of analogous quinazoline derivatives .
- Lipophilicity: Fluorine increases lipophilicity relative to non-fluorinated analogs (e.g., 2-(4-methoxyphenyl) derivatives), improving membrane permeability in biological systems .
Table 2: Antitumor and Antimicrobial Activities
| Compound | Antitumor Activity (NCI Cell Lines) | Antimicrobial Activity (MIC, μg/mL) | Key Findings |
|---|---|---|---|
| This compound | Not explicitly tested | Moderate (Gram-positive bacteria) | Enhanced flame retardancy (LOI = 28) |
| Pyrazolo[3,4-d]pyridazine derivatives (e.g., 5a, 5c-5e) | IC₅₀: 0.1–2.0 μM (melanoma, leukemia) | N/A | High potency against solid tumors |
| 2-(4-Fluorobenzylidene)hydrazinyl thiazole derivative | N/A | MIC: 4–8 (Gram-positive bacteria) | Superior to methylthiazole analogs |
| 2-(2-Methylthiazol-4-yl)-3H-benzo[f]chromen-3-one | N/A | MIC: 16–32 (Gram-positive bacteria) | Lower activity due to reduced aromaticity |
- Antitumor Activity : Pyrazolo[3,4-d]pyridazine derivatives exhibit broader antitumor efficacy than the target compound, likely due to their planar heterocyclic systems enhancing DNA intercalation .
- Antimicrobial Activity : The sulfonyl-fluorine combination in the target compound provides moderate antimicrobial activity, outperforming methylthiazole derivatives but underperforming compared to hydrazinyl-thiazole analogs with additional nitrogen atoms .
Table 3: Flame-Retardant and Optical Properties
| Compound | LOI Value (%) | Emission Wavelength (nm) | Key Application |
|---|---|---|---|
| This compound | 28 | N/A | Polyurethane coatings |
| 2-(4-Methoxyphenyl)quinazoline derivatives | N/A | 450–480 (DMF) | Fluorescent sensors |
| 2-(4-Chlorophenyl) derivatives | N/A | 420–440 (DMF) | Solvatochromic probes |
- Flame Retardancy : At 1.5 wt.% loading, the target compound doubles the LOI (Limiting Oxygen Index) of polyurethane coatings compared to blank samples, attributed to sulfur and fluorine synergistically inhibiting combustion .
Biological Activity
2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chromone derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The fluorophenyl and sulfonyl groups in its structure may enhance its biological efficacy by influencing its interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chromenone backbone substituted with a fluorophenyl group and a sulfonyl moiety, which may contribute to its bioactivity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors that mediate cellular signaling, influencing processes such as apoptosis and cell proliferation.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : It has been shown to reduce inflammation in animal models, potentially by inhibiting pro-inflammatory cytokines.
- Antioxidant Effects : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Potential : Initial studies suggest that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating potent anti-inflammatory effects (Source: BenchChem) .
-
Antioxidant Activity :
- In vitro assays revealed that it effectively scavenged DPPH radicals, suggesting strong antioxidant properties (Source: BenchChem) .
-
Anticancer Activity :
- A recent investigation reported that treatment with this compound led to a decrease in cell viability in various cancer cell lines, including breast and prostate cancer cells (Source: BenchChem) .
Data Table: Biological Activities and Effects
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Anti-inflammatory | Carrageenan paw edema model | Significant reduction in edema | |
| Antioxidant | DPPH radical scavenging assay | Strong radical scavenging | |
| Anticancer | Cell viability assay (various lines) | Decreased viability |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one?
A two-step approach is commonly employed:
- Step 1 : Condensation of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with sodium hydroxide in ethanol under reflux, followed by oxidation with hydrogen peroxide (30%) to yield the chromenone core .
- Step 2 : Introduction of the sulfonyl group via nucleophilic substitution or sulfonation reactions. Microwave-assisted synthesis (e.g., CuSO₄·5H₂O and sodium ascorbate in PEG-400) can enhance reaction efficiency and yield .
Critical parameters : Reaction temperature (70–90°C), solvent polarity, and catalyst loading (20 mol% Cu) significantly influence purity .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- X-ray diffraction (XRD) : Single-crystal XRD with SHELXL refinement is standard. For example, monoclinic systems (space group P2₁/c) are resolved using SHELX parameters like R1 (<0.05) and wR2 (<0.15) .
- Validation : Compare bond lengths (e.g., C–C = 1.456 Å) and angles with density functional theory (DFT) models. Use PLATON or OLEX2 for twinning analysis in complex cases .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Anticancer screening : Use MCF-7 breast cancer cell lines with IC₅₀ determination via MTT assays. Derivatives of fluorophenyl chromenones show enhanced binding to Polo-like kinase 1 (Plk1), a cancer therapeutic target .
- Antimicrobial testing : Agar dilution assays against E. coli and S. aureus with MIC values correlated to substituent electronegativity .
Advanced Research Questions
Q. How can QSAR models guide the design of derivatives with improved bioactivity?
- Descriptor selection : Use 3D molecular descriptors (e.g., Moriguchi octanol-water partition coefficients) and topological indices to predict anti-proliferative activity .
- Validation : Optimize models using metrics like R²adj (>0.85) and Q² (>0.8). For example, fluorophenyl derivatives with electron-withdrawing groups (e.g., -SO₂) enhance Plk1 binding affinity by 1.5-fold .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Standardize assays : Discrepancies in IC₅₀ values (e.g., 5–20 µM for MCF-7) often arise from variations in cell passage number or assay duration. Use the NCI-60 panel for cross-validation .
- Computational validation : Perform molecular dynamics simulations (100 ns) to assess ligand-receptor stability. For example, ligand 24 in showed a binding free energy (ΔG) of -9.2 kcal/mol, explaining its superior activity .
Q. What strategies optimize reaction yields for sulfonyl-containing derivatives?
Q. How does fluorophenyl substitution influence pharmacokinetic properties?
- Lipinski’s rule compliance : Fluorophenyl groups reduce logP (by ~0.5 units) compared to chlorophenyl analogs, improving solubility while maintaining membrane permeability .
- Metabolic stability : In vitro microsomal assays (human liver microsomes) show fluorophenyl derivatives have longer half-lives (t₁/₂ > 2 h) due to resistance to CYP450 oxidation .
Q. How to address challenges in crystallographic refinement of sulfonyl derivatives?
- Disorder handling : Use SHELXL’s PART and SUMP instructions to model disordered sulfonyl groups. Apply ISOR restraints to thermal parameters .
- High-resolution data : Collect data at 100 K with synchrotron radiation (λ = 0.71073 Å) to resolve electron density ambiguities near the sulfonyl moiety .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for similar derivatives?
Q. How to reconcile divergent molecular docking scores for Plk1 inhibitors?
- Docking software : Compare AutoDock Vina (rigid receptor) vs. Glide (induced-fit) results. Fluorophenyl derivatives show better consensus scores (average RMSD < 2.0 Å) in induced-fit models .
- Water network analysis : Inclusion of crystallographic water molecules in the Plk1 binding site improves correlation between docking scores and experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
